1-[(4-Methoxyphenyl)methyl]-3-methylurea
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-3-methylurea is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylurea moiety
Mechanism of Action
Target of Action
The compound contains a urea group and a methoxyphenyl group. Urea derivatives are known to have various biological activities and can interact with multiple targets. For instance, some urea derivatives can inhibit certain enzymes or interact with protein receptors . The methoxyphenyl group is a common feature in many bioactive compounds and can enhance binding affinity to target proteins .
Mode of Action
The exact mode of action would depend on the specific target. Generally, the compound might bind to its target, leading to a change in the target’s function. This could involve inhibiting an enzyme’s activity, modulating a receptor’s signaling, or altering a protein’s conformation .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence various pathways, such as those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it acts. The compound’s solubility, stability, and size can influence its absorption and distribution. Its metabolism could involve various enzymes, and excretion usually occurs via the kidneys or liver .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and the biochemical pathways it affects. This could range from changes in gene expression and cellular signaling to alterations in cellular morphology and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylurea typically involves the reaction of 4-methoxybenzylamine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzylamine+Methyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxybenzylamine.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-3-methylurea
- 1-[(4-Methoxyphenyl)methyl]-3-ethylurea
- 1-[(4-Methoxyphenyl)methyl]-3-phenylurea
Comparison: Compared to its analogs, 1-[(4-Methoxyphenyl)methyl]-3-methylurea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group enhances its solubility and may affect its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWCUQJVZGIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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